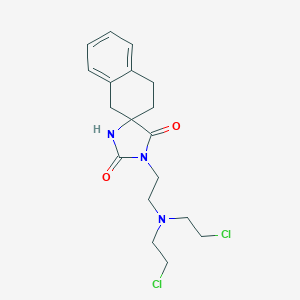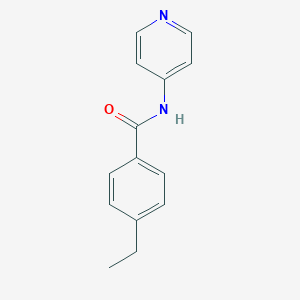
4-ethyl-N-pyridin-4-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-pyridin-4-ylbenzamide, also known as EPPB, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a tool for studying protein-protein interactions. EPPB is a small molecule inhibitor that specifically targets the interaction between two proteins, known as BRD4 and P-TEFb. This interaction plays a crucial role in gene transcription, making EPPB a valuable tool for studying the regulation of gene expression.
Mécanisme D'action
4-ethyl-N-pyridin-4-ylbenzamide works by specifically targeting the interaction between BRD4 and P-TEFb. BRD4 is a protein that plays a crucial role in the regulation of gene expression, while P-TEFb is a protein complex that is involved in the transcription of RNA. By inhibiting the interaction between these two proteins, 4-ethyl-N-pyridin-4-ylbenzamide can disrupt the normal process of gene transcription, leading to a variety of biological effects.
Effets Biochimiques Et Physiologiques
4-ethyl-N-pyridin-4-ylbenzamide has been shown to have a variety of biochemical and physiological effects, particularly in cancer cells. Studies have shown that 4-ethyl-N-pyridin-4-ylbenzamide can induce apoptosis, or programmed cell death, in cancer cells, while also inhibiting their proliferation and migration. 4-ethyl-N-pyridin-4-ylbenzamide has also been shown to have anti-inflammatory effects, making it a potential treatment for autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-ethyl-N-pyridin-4-ylbenzamide in lab experiments is its specificity for the BRD4-P-TEFb interaction. This allows researchers to study the role of this interaction in gene transcription and other biological processes. However, one limitation of using 4-ethyl-N-pyridin-4-ylbenzamide is its potential toxicity, particularly at high concentrations. Researchers must carefully control the concentration of 4-ethyl-N-pyridin-4-ylbenzamide used in experiments to avoid unwanted effects.
Orientations Futures
There are several potential future directions for research involving 4-ethyl-N-pyridin-4-ylbenzamide. One area of interest is the development of more potent and selective inhibitors of the BRD4-P-TEFb interaction. Another area of interest is the study of the role of BRD4 in other biological processes, such as inflammation and immunity. 4-ethyl-N-pyridin-4-ylbenzamide may also have potential applications in the development of new cancer treatments, particularly for cancers that are driven by oncogenes.
Méthodes De Synthèse
4-ethyl-N-pyridin-4-ylbenzamide can be synthesized using a multistep process involving several chemical reactions. The first step involves the reaction of 4-aminobenzonitrile with ethyl bromide to form 4-ethylaminobenzonitrile. This compound is then reacted with pyridine to form 4-ethyl-N-pyridin-4-ylbenzamide.
Applications De Recherche Scientifique
4-ethyl-N-pyridin-4-ylbenzamide has been used in a variety of scientific research applications, particularly in the field of cancer research. Studies have shown that 4-ethyl-N-pyridin-4-ylbenzamide can inhibit the growth of cancer cells by blocking the interaction between BRD4 and P-TEFb, which is essential for the expression of oncogenes. 4-ethyl-N-pyridin-4-ylbenzamide has also been used to study the role of BRD4 in inflammation and autoimmune diseases.
Propriétés
Numéro CAS |
777872-25-0 |
|---|---|
Nom du produit |
4-ethyl-N-pyridin-4-ylbenzamide |
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
4-ethyl-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C14H14N2O/c1-2-11-3-5-12(6-4-11)14(17)16-13-7-9-15-10-8-13/h3-10H,2H2,1H3,(H,15,16,17) |
Clé InChI |
NKUWOPWNSIKZQX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




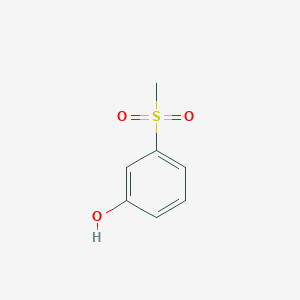
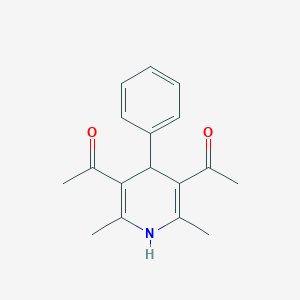
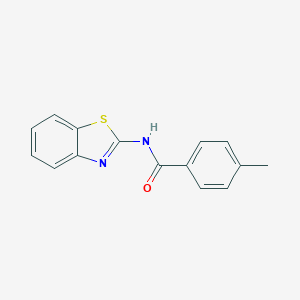
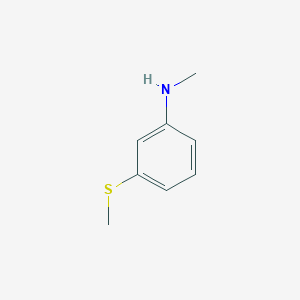
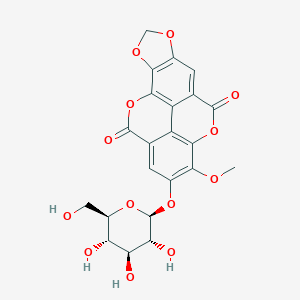
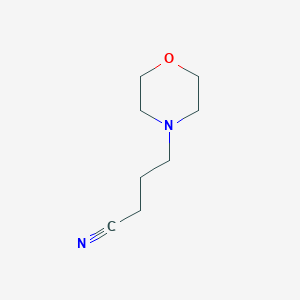
![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B183467.png)
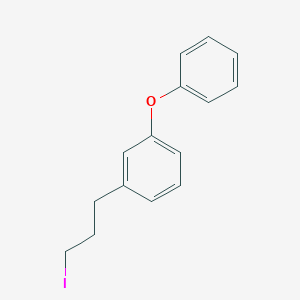
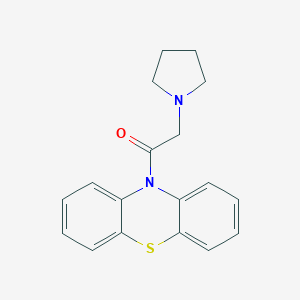
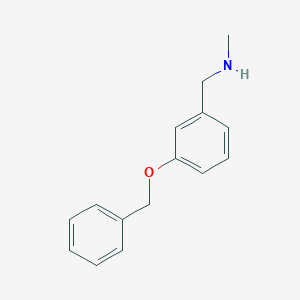
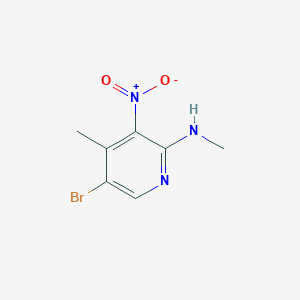
![N-[(2-ethoxyphenyl)methyl]cyclopentanamine](/img/structure/B183475.png)
